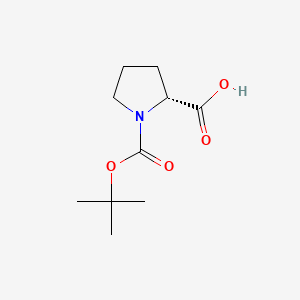

N-Boc-D-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEBQGAAWMOMAI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37784-17-1 | |

| Record name | (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-D-proline from D-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-D-proline, a crucial protected amino acid derivative widely utilized in peptide synthesis and the development of pharmaceutical agents.[1][2] The tert-butoxycarbonyl (Boc) protecting group is essential for selectively masking the amine functionality of D-proline, preventing unwanted side reactions during subsequent synthetic steps.[2][3][4] This document outlines the core chemical principles, detailed experimental protocols, and quantitative data associated with this fundamental organic transformation.

Core Synthesis Principles

The synthesis of this compound from D-proline is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the D-proline amine group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproducts. The Boc protecting group can be subsequently removed under acidic conditions, a key feature that allows for orthogonal protection strategies in complex multi-step syntheses.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound, compiled from various reported procedures.

| Parameter | Value | Source |

| Reactants | ||

| D-proline | 1 equivalent | |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 equivalents | |

| Base | ||

| Sodium Bicarbonate (NaHCO₃) | 2.5 equivalents | |

| Triethylamine (NEt₃) | ~3.9 equivalents | |

| 1,1,3,3-Tetramethylguanidine | 1.0 equivalent | |

| Solvent Systems | ||

| Dioxane/Water | 1:2 v/v | |

| Tetrahydrofuran/Saturated NaHCO₃ solution | N/A | |

| Dichloromethane | N/A | |

| Dimethyl sulfoxide | N/A | |

| Reaction Conditions | ||

| Initial Temperature | 0 - 5 °C | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 2.5 - 19 hours | |

| Yield | 83 - 99% | |

| Melting Point | 132 - 137 °C |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the synthesis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Stereochemistry of N-Boc-D-proline

This guide provides a comprehensive overview of this compound, a critical building block in peptide synthesis and asymmetric catalysis. We will delve into its structural characteristics, stereochemical nuances, and the experimental protocols for its synthesis and application.

Core Structure and Stereochemistry

This compound, chemically known as (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a derivative of the natural amino acid D-proline. The defining feature is the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring. This group prevents the amine from participating in unwanted reactions during peptide synthesis.

Stereochemistry : The stereocenter at the α-carbon (C-2) has an (R) configuration, defining it as the D-enantiomer. This specific chirality is crucial for its role in synthesizing peptides with specific three-dimensional structures and in asymmetric catalysis, where it can act as a chiral catalyst or ligand to control the stereochemical outcome of a reaction.

Conformational Dynamics : The structure of this compound is not static. It exists as a dynamic equilibrium of different conformers:

-

Amide Bond Isomerism (cis/trans) : The bulky Boc group influences the equilibrium between the cis and trans conformations of the amide bond. While the trans conformation is generally favored for most amino acids, the cyclic nature of proline makes the energy difference between cis and trans isomers smaller. The trans conformation is still generally preferred, but the cis population can be significant and is influenced by the solvent and neighboring residues in a peptide chain.[1][2]

-

Ring Pucker (endo/exo) : The five-membered pyrrolidine ring is not planar and adopts puckered envelope conformations, primarily the Cγ-endo (down) and Cγ-exo (up) puckers.[1][3] This puckering is rapid, occurring on a picosecond timescale.[3] The exo pucker is often associated with the trans amide bond and more compact peptide conformations, while the endo pucker is favored in the cis amide conformation and leads to more extended structures.

The interplay of these conformational equilibria dictates the overall shape of the molecule and how it influences the structure of peptides into which it is incorporated.

Caption: Chemical structure of this compound with (R) stereochemistry.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 37784-17-1 | |

| Molecular Formula | C₁₀H₁₇NO₄ | |

| Molecular Weight | 215.25 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 134-137 °C | |

| Optical Activity [α]22/D | +60° (c=2 in acetic acid) | |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data of N-Boc-L-proline (D-proline analogue)

Note: Detailed spectroscopic data for the D-enantiomer is less commonly published than for the L-enantiomer. The spectral characteristics are expected to be identical, except for measurements using chiral methods.

| Nucleus | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | ~4.2-4.4 | Hα |

| ~3.4-3.6 | Hδ (one proton) | |

| ~3.3-3.5 | Hδ (one proton) | |

| ~2.1-2.3 | Hβ (one proton) | |

| ~1.8-2.0 | Hβ, Hγ (three protons) | |

| ~1.45 | Boc (tert-butyl) protons | |

| ¹³C NMR | ~175.0 | C=O (carboxyl) |

| ~154.0 | C=O (Boc) | |

| ~80.0 | C (quaternary, Boc) | |

| ~60.0 | Cα | |

| ~47.0 | Cδ | |

| ~31.0 | Cβ | |

| ~28.5 | CH₃ (Boc) | |

| ~24.0 | Cγ |

Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Synthesis of this compound

This protocol describes the standard procedure for the N-protection of D-proline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

D-proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

3 N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve D-proline (1 equivalent) in a mixture of dioxane and a saturated aqueous solution of sodium bicarbonate. Stir the mixture at room temperature for approximately 30 minutes.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in a suitable organic solvent like tetrahydrofuran (THF) or dioxane dropwise to the cooled D-proline solution.

-

Reaction: Vigorously stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and continue stirring overnight (approximately 12-19 hours).

-

Solvent Removal: Remove the organic solvent (THF or dioxane) under reduced pressure (rotary evaporation).

-

Acidification: Cool the remaining aqueous residue to 0 °C and carefully acidify it to a pH of approximately 2-3 by adding 3 N HCl. This will precipitate the product.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under vacuum to yield this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Boc/Bzl strategy in SPPS. The following protocol outlines a single coupling cycle to incorporate an this compound residue onto a growing peptide chain attached to a solid support (resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling agent (e.g., HBTU, DIC)

-

Base (e.g., DIEA)

-

Deprotection agent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure (One Cycle):

-

Deprotection: The Nα-Boc group of the last amino acid on the resin is removed using a solution of TFA in DCM. This exposes a free amine (as a TFA salt).

-

Washing: The resin is thoroughly washed with DCM and then DMF to remove excess TFA and byproducts.

-

Neutralization: The TFA salt of the N-terminal amine is neutralized to the free amine using a base like DIEA in DMF. This step is critical for the subsequent coupling reaction.

-

Activation & Coupling: this compound (excess, e.g., 4 equivalents) is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU or DIC) and a base (DIEA). This activated solution is then added to the washed and neutralized resin. The mixture is agitated for a set time (e.g., 1-2 hours) to ensure complete coupling.

-

Washing: The resin is again thoroughly washed with DMF and DCM to remove excess reagents and byproducts, leaving the newly elongated peptide-resin ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled.

Caption: Logical workflow for incorporating this compound in Boc-SPPS.

References

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Shield: A Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group in Modern Drug Development

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is a cornerstone of successful molecular design and synthesis. Among the arsenal of protective chemistries, the tert-butoxycarbonyl (Boc) group stands out as a versatile and robust tool, particularly for the management of amine functionalities. Its widespread adoption in peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals stems from its ease of introduction, stability across a range of reaction conditions, and facile, selective removal under mild acidic conditions. [1][2]

This in-depth technical guide provides a comprehensive overview of the Boc protecting group, detailing its core principles, mechanistic pathways, and practical applications in contemporary drug development.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of primary and secondary amines, thereby preventing unwanted side reactions during multi-step synthetic sequences.[3][4] This is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base, to form a stable tert-butyl carbamate.[2] This carbamate is resilient to a variety of reagents, including basic and nucleophilic conditions, making it compatible with numerous standard coupling reactions.

A key feature of the Boc group is its orthogonality with other common amine protecting groups. For instance, it is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and resistant to the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group. This orthogonality is crucial for complex syntheses requiring differential protection strategies.

The true power of the Boc group lies in its acid lability. It can be efficiently removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine. This selective deprotection allows for the sequential unmasking of reactive sites, a critical requirement in processes like solid-phase peptide synthesis (SPPS).

Mechanistic Insights: Protection and Deprotection

Boc Protection of Amines

The introduction of the Boc group onto an amine proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly formed carbamate to yield the final Boc-protected amine.

Mechanism of Boc protection of an amine.

Boc Deprotection using Trifluoroacetic Acid (TFA)

The removal of the Boc group is an acid-catalyzed process. The carbonyl oxygen of the carbamate is first protonated by TFA, making the carbamate a better leaving group. The protonated carbamate then fragments to release the stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

Mechanism of Boc deprotection using TFA.

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is influenced by the substrate, solvent, and reaction conditions. The following tables summarize typical quantitative data for these transformations.

Table 1: Boc Protection of Various Amines

| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Primary Aliphatic Amine | (Boc)₂O | TEA | DCM | 1-4 | >95 | |

| Aniline | (Boc)₂O | DMAP | ACN | 2-6 | ~90 | |

| Amino Acid | (Boc)₂O | NaOH | Water/Dioxane | 2-12 | 85-95 | |

| Structurally Diverse Amines | (Boc)₂O | None | Water/Acetone | 0.1-0.2 | >90 |

Table 2: Boc Deprotection Conditions

| Deprotection Reagent | Solvent | Temperature (°C) | Time | Notes | Reference |

| 20-50% TFA | DCM | 0 to RT | 0.5-2 h | Standard condition for SPPS. | |

| 4M HCl | Dioxane/Ethyl Acetate | RT | 1-4 h | Product often precipitates as HCl salt. | |

| TMSI | DCM/Acetonitrile | RT | 2-12 h | Milder conditions for sensitive substrates. | |

| Heat | Toluene | 65 | Variable | For specific substrates. | |

| Oxalyl Chloride | Methanol | RT | 1-4 h | Mild alternative, especially for aromatics. | |

| Water | Reflux | <0.2 h | "Green" catalyst-free method. |

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or a suitable solvent mixture (e.g., water/acetone)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., DCM, approximately 0.2 M).

-

Add the base (e.g., TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature. For aqueous conditions, a base like NaOH can be used.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.

-

If necessary, purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Boc Deprotection using TFA

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected amine in DCM (approximately 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution. The reaction is often exothermic.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product may also be isolated as the TFA salt by simply evaporating the solvent.

Role in Drug Development and Advanced Applications

The Boc protecting group is instrumental in various facets of drug development, from the synthesis of small molecule inhibitors to the construction of complex biologics.

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group. Each cycle of peptide elongation involves the deprotection of the Boc group with TFA, followed by neutralization and coupling of the next Boc-protected amino acid. The side chains of amino acids are protected with more acid-stable groups, such as benzyl ethers, which are only removed at the end of the synthesis with a strong acid like hydrogen fluoride (HF).

Iterative workflow of Boc solid-phase peptide synthesis.

Antibody-Drug Conjugates (ADCs)

The Boc group plays a critical role in the synthesis of linkers used in ADCs. For instance, in the construction of heterobifunctional linkers like Boc-amino-PEG3-SSPy, the Boc group protects a terminal amine. This allows for the selective conjugation of a cytotoxic drug to another part of the linker. Following drug conjugation, the Boc group is removed to reveal the amine, which can then be used for further modification or to modulate the properties of the final ADC.

Logical workflow for ADC synthesis using a Boc-protected linker.

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool in the modern synthetic chemist's toolbox. Its predictable reactivity, robustness under a wide array of conditions, and selective removal under mild acidic conditions make it an ideal choice for the protection of amines in a multitude of synthetic contexts. From the foundational principles of peptide synthesis to the cutting-edge development of antibody-drug conjugates, the strategic application of the Boc group continues to enable the synthesis of complex and life-saving molecules with precision and efficiency. A thorough understanding of its chemistry and practical application is therefore essential for any professional engaged in the field of drug discovery and development.

References

An In-depth Technical Guide to N-Boc-D-proline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-D-proline, a crucial building block in synthetic organic chemistry. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and application in solid-phase peptide synthesis, and explores its role in the development of therapeutic agents such as histone deacetylase (HDAC) and caspase inhibitors.

Core Properties of this compound

This compound, also known as (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a derivative of the non-proteinogenic amino acid D-proline where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions at the N-terminus while the carboxyl group is activated for peptide bond formation.

Quantitative Data Summary

The following table summarizes the key quantitative and physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| CAS Number | 37784-17-1 | |

| Appearance | White to off-white solid | |

| Melting Point | 134-137 °C | |

| Optical Activity [α]22/D | +60° (c = 2 in acetic acid) | |

| Storage Temperature | 2-8°C |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of D-proline with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The Boc anhydride introduces the tert-butoxycarbonyl protecting group onto the secondary amine of the proline ring.

Materials:

-

D-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

3N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve D-proline in a mixture of dioxane and a saturated aqueous solution of sodium bicarbonate. Stir the mixture at room temperature for approximately 30 minutes.

-

Boc Protection: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add di-tert-butyl dicarbonate. Continue stirring at this temperature for one hour, then allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Remove the organic solvent (dioxane) under reduced pressure. Cool the remaining aqueous residue to 0°C and acidify with 3N HCl to a pH of approximately 3.

-

Extraction: Extract the product into ethyl acetate. The extraction should be performed multiple times to ensure complete recovery.

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under vacuum to yield this compound as a white solid.

Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent in Boc-based solid-phase peptide synthesis (SPPS), a method where a peptide is assembled on a solid resin support. The general cycle involves deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid.

Materials:

-

This compound and other required Boc-amino acids

-

Merrifield resin or other suitable solid support

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection

-

Diisopropylethylamine (DIEA) in DCM for neutralization

-

Coupling reagents (e.g., DCC/HOBt or HBTU)

-

Solvents for washing (DCM, DMF, IPA)

-

Anhydrous Hydrogen Fluoride (HF) for cleavage (use with extreme caution in a specialized apparatus)

-

Scavengers (e.g., anisole, p-cresol)

General SPPS Cycle:

-

Resin Swelling: Swell the resin in an appropriate solvent like DCM in a reaction vessel.

-

Deprotection: Remove the N-terminal Boc group of the resin-bound amino acid by treating it with a solution of TFA in DCM (typically 25-50%).

-

Washing: Wash the resin to remove excess TFA and the cleaved Boc group.

-

Neutralization: Neutralize the resulting N-terminal ammonium salt to a free amine using a solution of DIEA in DCM.

-

Washing: Wash the resin to remove excess base.

-

Coupling: Dissolve this compound (or the next amino acid in the sequence) and a coupling agent in a suitable solvent. Add this solution to the resin to form the peptide bond.

-

Washing: Wash the resin to remove excess reagents and byproducts.

-

Repeat: Repeat the cycle of deprotection, neutralization, and coupling until the desired peptide sequence is assembled.

-

Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like HF with scavengers.

Applications in Drug Development

The rigid, cyclic structure of proline and its derivatives is highly valuable in medicinal chemistry for constraining the conformation of peptides and small molecules, often leading to enhanced binding affinity and selectivity for biological targets.

Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers, making them an important therapeutic target. This compound and other proline analogs can be incorporated into the "cap" group of HDAC inhibitors. The cap group interacts with the surface of the enzyme, contributing to the inhibitor's potency and isoform selectivity. While D-proline itself has been used in the synthesis of cadmium-proline complexes that show HDAC inhibition, this compound serves as a key intermediate for building more complex organic inhibitors.

Caspase Inhibitors

Caspases are a family of proteases that are central to the process of apoptosis (programmed cell death). Inhibitors of caspases have therapeutic potential in diseases characterized by excessive cell death. Peptidomimetic caspase inhibitors often incorporate proline or its derivatives at the P2 position to enhance their inhibitory activity. This compound can be used in the synthesis of these peptide-based inhibitors, where the proline ring helps to correctly orient the molecule within the active site of the caspase enzyme.

References

A Technical Guide to High-Purity N-Boc-D-proline for Researchers and Drug Development Professionals

Introduction:

N-Boc-D-proline, a protected form of the non-proteinogenic amino acid D-proline, is a critical chiral building block in modern organic synthesis and pharmaceutical development. Its unique structural properties, conferred by the tert-butoxycarbonyl (Boc) protecting group, allow for its strategic incorporation into complex molecules, particularly in the synthesis of peptides and peptidomimetics.[1] The stereochemical integrity and high purity of this compound are paramount, as even minute impurities can significantly impact the yield, purity, and biological activity of the final product. This guide provides an in-depth overview of commercial suppliers, quality control methodologies, and a detailed experimental protocol for the application of high-purity this compound in solid-phase peptide synthesis.

Commercial Suppliers and Product Specifications

A multitude of chemical suppliers offer this compound, catering to various scales of research and manufacturing. The quality and purity of the product can vary between suppliers, making careful selection crucial. High-purity this compound is typically characterized by an assay of ≥98%, with detailed specifications often provided in the Certificate of Analysis (CoA). Key quality parameters include appearance, melting point, optical rotation, and purity as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a summary of prominent commercial suppliers and their typical specifications for high-purity this compound:

| Supplier | Product Number (Example) | Purity Specification | Analytical Methods Cited |

| Sigma-Aldrich (Merck) | 483818 | ≥99% | Assay, Optical Rotation |

| 8.51009 (Novabiochem®) | ≥98% (TLC) | TLC, IR, Optical Rotation | |

| Tokyo Chemical Industry (TCI) | B2977 | >98.0% (HPLC) | HPLC, Titration |

| MedChemExpress | HY-40115 | >98.0% (NMR) | NMR, Water (KF), Residue on Ignition |

| Chem-Impex | (L-proline variant: 01809) | ≥98% (HPLC) | HPLC, Optical Rotation |

Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always consult the supplier's most recent Certificate of Analysis for lot-specific data.

Quality Control and Analytical Methodologies

The enantiomeric purity of this compound is a critical quality attribute, as the presence of the L-enantiomer can lead to the formation of undesired diastereomeric impurities in the final peptide product.[2] Chiral High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the enantiomeric purity of this compound and other amino acid derivatives.[2][3]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol outlines a general method for determining the enantiomeric purity of this compound using chiral HPLC.

1. Instrumentation and Columns:

-

A standard HPLC system equipped with a UV detector is required.

-

Chiral Stationary Phases (CSPs) are essential for separating enantiomers. Polysaccharide-based columns, such as the CHIRALPAK® series (e.g., IA, IC), are widely used for the chiral separation of N-protected amino acids.

2. Mobile Phase Preparation:

-

Mobile phases typically consist of a mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol).

-

Additives such as trifluoroacetic acid (TFA) are often incorporated to improve peak shape and resolution.

-

A typical mobile phase could be a mixture of n-Hexane:Isopropanol:TFA in a ratio of 90:10:0.1 (v/v/v). The optimal mobile phase composition should be determined empirically.

3. Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Chromatographic Conditions:

-

Column: CHIRALPAK® IA (or equivalent)

-

Mobile Phase: Isocratic elution with n-Hexane:Isopropanol:TFA (90:10:0.1)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

5. Data Analysis:

-

The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers in the chromatogram. The percentage of the desired D-enantiomer is determined relative to the total area of both enantiomer peaks.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection for the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol describes a single coupling cycle for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

1. Materials and Reagents:

-

This compound

-

Peptide synthesis resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)

-

Dimethylformamide (DMF)

2. Deprotection:

-

Swell the resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide.

-

Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5% DIEA in DCM until a neutral pH is achieved.

-

Wash the resin with DCM to remove excess DIEA.

4. Coupling:

-

Dissolve this compound (typically 3-4 equivalents relative to the resin substitution) and a coupling reagent (e.g., HBTU/HOBt) in DMF.

-

Add DIEA to the solution to activate the carboxyl group of the this compound.

-

Add the activated this compound solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

5. Washing:

-

After the coupling reaction is complete, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

6. Cycle Repetition:

-

Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid to be added to the peptide chain.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Proline-Based Organocatalysts

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of proline-based organocatalysts, a cornerstone of modern asymmetric synthesis. From its serendipitous discovery in the 1970s to its renaissance in the 21st century, proline has emerged as a "simplest enzyme," offering a powerful, cost-effective, and environmentally benign alternative to traditional metal-based catalysts.[1][2] This document details the seminal discoveries, key scientific contributors, and the expansion of proline catalysis to a broad range of carbon-carbon bond-forming reactions. It includes structured data tables for quantitative comparison, detailed experimental protocols for key reactions, and explanatory diagrams to illustrate reaction mechanisms and historical progression.

Introduction: The Dawn of a New Catalysis

For decades, the world of asymmetric catalysis was dominated by two primary pillars: biocatalysis (enzymes) and transition-metal catalysis. The concept of using small, chiral organic molecules to induce stereoselectivity remained a niche area. This paradigm began to shift with the recognition that simple, naturally occurring molecules could mimic the catalytic strategies of complex enzymes.[3][4] Among these, the amino acid L-proline has proven to be exceptionally versatile and effective.[5] Proline is inexpensive, non-toxic, stable, and available in both enantiomeric forms, making it an ideal candidate for sustainable chemical synthesis. Its ability to act as a bifunctional catalyst, utilizing both its secondary amine and carboxylic acid moieties, is central to its remarkable success. This guide traces the fascinating history of proline organocatalysis, from its initial discovery to its establishment as a fundamental tool in modern organic chemistry.

The Pioneering Discoveries of the 1970s

The genesis of proline organocatalysis can be traced back to the early 1970s, with two industrial research groups independently reporting on the use of proline in asymmetric intramolecular aldol reactions. These foundational studies, aimed at synthesizing chiral intermediates for steroids, went largely unappreciated at the time but laid the critical groundwork for the field's later explosion.

The Hajos-Parrish Reaction (Hoffmann-La Roche)

In 1974, Zoltan Hajos and David Parrish at Hoffmann-La Roche published their work on the asymmetric cyclization of an achiral triketone. Using a mere 3 mol% of (S)-(-)-proline in dimethylformamide (DMF) at moderate temperatures, they were able to produce a bicyclic ketol with an impressive 93% enantiomeric excess (ee). This reaction, which demonstrated the potential of low catalyst loadings, became known as the Hajos-Parrish reaction.

The Eder-Sauer-Wiechert Modification (Schering AG)

Almost simultaneously, in 1971, Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert at Schering AG reported a similar intramolecular aldol reaction. Their process, however, employed significantly higher catalyst loadings (47 mol% (S)-proline) and harsher conditions, leading to the dehydrated enone product. This reaction is often referred to as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, acknowledging the contributions of both groups.

Data Presentation: Early Intramolecular Aldol Reactions

| Reaction | Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Product | Yield (%) | ee (%) | Reference |

| Hajos-Parrish | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline | 3 | DMF | Room Temp. | Chiral bicyclic ketol | Quantitative | 93.4 | |

| Eder-Sauer-Wiechert | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline | 47 | MeCN/HClO₄ | 80 | Chiral bicyclic enone | 71 | ~100 |

Experimental Protocols: Foundational Reactions

Protocol 1: The Hajos-Parrish Intramolecular Aldol Cyclization

-

An achiral triketone (e.g., 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione) is dissolved in dimethylformamide (DMF).

-

(S)-(-)-proline (3 mol%) is added to the solution.

-

The mixture is stirred at room temperature for approximately 20-48 hours.

-

The reaction is worked up using standard extraction procedures to isolate the chiral ketol product.

-

The enantiomeric excess is determined by chiral chromatography or spectroscopy.

Protocol 2: The Eder-Sauer-Wiechert Intramolecular Aldol Condensation

-

The achiral triketone is dissolved in a mixture of acetonitrile and 1N perchloric acid.

-

(S)-Proline (47 mol%) is added to the solution.

-

The reaction mixture is heated to 80°C.

-

After the reaction is complete, the mixture is worked up to isolate the optically active enone product, which results from the dehydration of the initial aldol adduct.

The Renaissance: Proline Catalysis in the 21st Century

Despite the significance of these early discoveries, the field of organocatalysis lay dormant for nearly three decades. The "golden age" of organocatalysis was officially initiated in the year 2000. This resurgence was spearheaded by the work of Benjamin List, Richard A. Lerner, and Carlos F. Barbas III, who extended the proline-catalyzed aldol reaction to its first intermolecular variant.

The List-Barbas Intermolecular Aldol Reaction

In a landmark 2000 paper, List, Lerner, and Barbas demonstrated that L-proline could effectively catalyze the direct asymmetric aldol reaction between acetone and a variety of aldehydes. This discovery was a watershed moment, showcasing the broad applicability of proline beyond intramolecular cyclizations and sparking an explosion of research in the field.

Expansion to Mannich and Other Reactions

Following the success of the intermolecular aldol reaction, the List group and others rapidly expanded the scope of proline catalysis to other fundamental C-C bond-forming reactions. In 2000, they reported the first proline-catalyzed direct asymmetric three-component Mannich reaction, reacting a ketone, an aldehyde, and an amine to produce β-amino carbonyl compounds with high enantioselectivity. Subsequently, proline and its derivatives have been successfully applied to Michael additions, α-aminations, and Diels-Alder reactions, solidifying organocatalysis as a third pillar of asymmetric synthesis.

Data Presentation: Key Intermolecular Proline-Catalyzed Reactions

Table 2: The First Intermolecular Proline-Catalyzed Aldol Reaction

| Aldehyde (Acceptor) | Ketone (Donor) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| p-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | 76 | |

| Isobutyraldehyde | Acetone | 20-30 | Acetone | 24 | 97 | 96 | |

| Acetaldehyde | Cyclohexanone | 20 | CH₂Cl₂ | 12 | 85 | >99 |

Table 3: Early Proline-Catalyzed Three-Component Mannich Reaction

| Aldehyde | Ketone | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) | dr | ee (%) | Reference |

| p-Nitrobenzaldehyde | Acetone | p-Anisidine | 35 | DMSO | 50 | - | 94 | |

| Isovaleraldehyde | Acetone | p-Anisidine | 35 | DMSO | 92 | - | 92 | |

| p-Nitrobenzaldehyde | Hydroxyacetone | p-Anisidine | 35 | Dioxane | 64 | syn/anti >20:1 | 99 |

Experimental Protocols: Modern Reactions

Protocol 3: The List-Barbas Intermolecular Aldol Reaction

-

To a solution of the aldehyde (1 mmol) in the chosen solvent (e.g., DMSO or neat acetone, 4 mL), add L-proline (0.3 mmol, 30 mol%).

-

Add the ketone (e.g., acetone, 1 mL) to the mixture.

-

Stir the reaction at room temperature for the specified time (typically 4-24 hours).

-

Monitor the reaction by TLC or GC.

-

Upon completion, quench the reaction with a half-saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.

Protocol 4: The List Three-Component Mannich Reaction

-

Combine the aldehyde (0.5 mmol), amine (e.g., p-anisidine, 0.5 mmol), and ketone (1.0 mL, ~13.6 mmol) in a vial.

-

Add L-proline (0.175 mmol, 35 mol%) to the mixture.

-

Add the solvent (e.g., DMSO, 0.5 mL) and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, purify the crude product directly by flash chromatography on silica gel to yield the Mannich product.

-

Determine diastereomeric and enantiomeric ratios by NMR and chiral HPLC, respectively.

Mechanistic Insights: How Proline Works

The mechanism of the proline-catalyzed aldol reaction was a subject of debate for some time, with initial proposals including a hemiaminal intermediate by Hajos and a two-proline transition state by Agami. However, a large body of experimental and theoretical evidence now strongly supports an enamine-based catalytic cycle, analogous to the mechanism of Class I aldolase enzymes.

The Enamine Catalytic Cycle

The generally accepted mechanism involves the following key steps:

-

Enamine Formation: The secondary amine of proline reacts with a carbonyl donor (ketone or aldehyde) to form an iminium ion, which then tautomerizes to a nucleophilic enamine intermediate.

-

C-C Bond Formation: The enamine attacks the carbonyl acceptor (an aldehyde). The stereochemistry of this step is controlled by the chiral proline backbone.

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst, thus completing the cycle.

Caption: The enamine catalytic cycle for the proline-catalyzed aldol reaction.

The Role of Bifunctional Catalysis

A key feature of proline's efficacy is its bifunctional nature. The carboxylic acid group plays a crucial role in activating the aldehyde acceptor via hydrogen bonding. This is often depicted using a Zimmerman-Traxler-like transition state model, where the enamine and the activated aldehyde are brought together in a highly organized, six-membered, chair-like arrangement. This organization dictates the facial selectivity of the enamine attack, leading to high stereocontrol.

Caption: Logical relationship in the proposed transition state.

The Mannich Reaction Mechanism

The mechanism for the proline-catalyzed Mannich reaction is analogous to the aldol reaction. The primary difference is that the electrophile is an imine, which is formed in situ from the reaction between an aldehyde and an amine. The proline-derived enamine then attacks this imine to form the C-C bond.

Caption: Experimental workflow for the three-component Mannich reaction.

Conclusion and Future Outlook

The journey of proline-based organocatalysis is a testament to how a simple, overlooked discovery can blossom into a major field of chemical research. From the initial intramolecular aldol reactions of the 1970s to the broad and powerful intermolecular transformations developed in the 2000s, proline has proven to be a remarkably effective and versatile catalyst. Its low cost, low toxicity, and operational simplicity have made asymmetric organocatalysis an indispensable tool for academic research and an increasingly attractive methodology for industrial applications, particularly in pharmaceutical development. The principles uncovered through the study of proline have inspired the design of a new generation of more complex and highly active organocatalysts, ensuring that this elegant and sustainable approach to chemical synthesis will continue to evolve and thrive.

References

N-Boc-D-proline: A Chiral Building Block for Asymmetric Synthesis in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-proline, a derivative of the naturally occurring amino acid D-proline with a tert-butoxycarbonyl (Boc) protecting group on the amine, is a pivotal chiral building block in modern organic synthesis.[1][2] Its rigid pyrrolidine ring and defined stereochemistry make it an invaluable tool for introducing chirality and conformational constraints into molecules.[3] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of pharmaceuticals. We will delve into detailed experimental protocols, present quantitative data from key reactions, and visualize complex synthetic and biological pathways.

Physicochemical Properties of this compound

This compound is a white to off-white solid at room temperature.[2] The Boc protecting group enhances its solubility in organic solvents and allows for controlled deprotection under acidic conditions.[1]

| Property | Value | Reference |

| CAS Number | 37784-17-1 | |

| Molecular Formula | C₁₀H₁₇NO₄ | |

| Molecular Weight | 215.25 g/mol | |

| Melting Point | 134-137 °C | |

| Optical Activity | [α]²²/D +60° (c = 2 in acetic acid) | |

| Appearance | White to off-white powder or crystal | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The standard laboratory synthesis of this compound involves the reaction of D-proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve D-proline (130.9 mmol) in 190 mL of a saturated sodium bicarbonate (NaHCO₃) solution (0.7 mol/L) in a dry reaction flask.

-

Cooling: Cool the resulting solution using an ice bath.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (144.0 mmol, 1.1 equivalents) in dry tetrahydrofuran (THF) dropwise to the reaction mixture.

-

Reaction: Vigorously stir the reaction mixture at room temperature for 19 hours.

-

Solvent Removal: After the reaction is complete, remove the THF by vacuum.

-

Acidification: Cool the residue to 0°C and acidify by adding 40 mL of 3 N hydrochloric acid (HCl) solution.

-

Extraction: Extract the mixture three times with 400 mL of ethyl acetate.

-

Drying and Concentration: Combine all organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield this compound.

Applications in Asymmetric Synthesis

This compound serves as a versatile chiral starting material for the synthesis of a wide array of complex molecules, including substituted prolines, peptide-based therapeutics, and organocatalysts.

Diastereoselective Alkylation

The rigid pyrrolidine ring of this compound allows for high diastereoselectivity in alkylation reactions at the α-carbon. The stereochemical outcome can be influenced by the choice of N-protecting group and the alkylating agent.

| Substrate | Electrophile | Base | Solvent | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | Allyl bromide | LDA | THF | (2S,4R)-2-allyl-N-Boc-4-tert-butyldiphenylsilyloxyproline methyl ester | >95:5 | 85 | |

| N-Boc-(2R,3S)-3-hydroxyproline ethyl ester | Prenyl bromide | LDA | THF | (2R,3S)-2-prenyl-N-Boc-3-hydroxyproline ethyl ester | >98:2 | 75 | |

| N-Boc-L-proline methyl ester | 4-Iodotoluene | AgOAc | Toluene | cis-N-Boc-3-(4-tolyl)-L-proline methyl ester | >99:1 | 91 |

Experimental Protocol: Diastereoselective Alkylation of N-Boc-(2R,3S)-3-hydroxyproline ethyl ester

-

Enolate Formation: To a solution of N-Boc-(2R,3S)-3-hydroxyproline ethyl ester (1.0 mmol) in dry THF (10 mL) at -78°C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv) dropwise. Stir the mixture for 1 hour at -78°C.

-

Alkylation: Add prenyl bromide (1.2 mmol, 1.2 equiv) to the enolate solution at -78°C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate, and purify the residue by column chromatography on silica gel to afford the desired α-alkylated product.

Synthesis of Proline-Based Organocatalysts

This compound is a common starting material for the synthesis of more complex proline-derived organocatalysts, which are widely used in asymmetric transformations like aldol and Michael reactions.

Solid-Phase Peptide Synthesis (SPPS)

This compound is extensively used in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amine, which is removed at each cycle of amino acid addition.

References

- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-tert-butyloxycarbonyl-D-proline (N-Boc-D-proline) in solid-phase peptide synthesis (SPPS). This document outlines the strategic importance of incorporating D-proline into peptide sequences, details established protocols for its use in Boc-SPPS, and provides expected quantitative outcomes.

Introduction to this compound in SPPS

This compound is a critical building block in the synthesis of peptides with enhanced therapeutic potential. The incorporation of D-amino acids, such as D-proline, can significantly increase the metabolic stability of peptides by providing resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[1] The unique cyclic structure of proline, in its D-configuration, imparts significant conformational constraints on the peptide backbone.[1][2] This can lead to the formation of specific secondary structures, such as turns and kinks, which can enhance receptor binding affinity and selectivity.[1][]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and well-established method for SPPS, particularly for the synthesis of long or hydrophobic peptides where aggregation can be a challenge. This compound is readily incorporated using standard Boc-SPPS protocols.

Data Presentation

The following tables summarize the key quantitative parameters associated with the use of this compound in a typical Boc-SPPS workflow.

Table 1: Typical Synthesis Parameters for this compound Incorporation

| Parameter | Value | Notes |

| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides. |

| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution. |

| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin substitution. |

| Coupling Time | 1 - 4 hours | Proline's secondary amine can lead to slower coupling kinetics. Monitoring is recommended. |

| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM. |

| Neutralization Time | 5 - 10 minutes | Using 10% DIEA in DCM (for standard protocol). |

Table 2: Expected Coupling Efficiency and Yield

| Parameter | Expected Value | Factors Influencing Outcome |

| Coupling Efficiency (per step) | >99% | For standard amino acids. Monitored by Kaiser test. |

| Coupling Efficiency (this compound) | ~98-99.5% | May require double coupling or optimized reagents due to the secondary amine. Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test). |

| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence. |

| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required. |

| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps. |

Experimental Protocols

Detailed methodologies for the key steps in Boc-SPPS incorporating this compound are provided below.

Protocol 1: Boc Deprotection

This procedure removes the temporary N-terminal Boc protecting group.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.

-

Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.

-

Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

Protocol 2: Neutralization

This step is critical to deprotonate the N-terminal ammonium salt to the free amine, enabling the subsequent coupling reaction. Two common protocols are presented.

2.1 Standard Neutralization

-

Washing: Following deprotection and DCM washes, wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute).

-

Final Washes: Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.

2.2 In Situ Neutralization

This method combines neutralization and coupling, which can be advantageous for preventing aggregation of the peptide chain.

-

Amino Acid Activation: In a separate vessel, pre-activate the incoming this compound (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of N,N-dimethylformamide (DMF).

-

Combined Coupling and Neutralization: Add the activated amino acid solution directly to the peptide-resin (still in its TFA salt form after deprotection and DCM washes). Immediately add DIEA (2-3 equivalents relative to resin substitution) to the reaction vessel.

-

Coupling: Agitate the mixture for the duration of the coupling reaction (1-4 hours).

Protocol 3: this compound Coupling

This procedure forms the peptide bond.

-

Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and an activating agent such as HOBt (1-hydroxybenzotriazole) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF. Add a carbodiimide such as DIC (N,N'-diisopropylcarbodiimide) (3-5 equivalents) if using HOBt.

-

Coupling Reaction: Add the activated this compound solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 4: Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.

4.1 HF Cleavage

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.

-

Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the dried resin in the HF reaction vessel.

-

Scavengers: Add a scavenger cocktail to the reaction vessel to prevent side reactions. A common mixture is anisole/p-cresol (1:1, v/v).

-

HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill anhydrous HF into the vessel.

-

Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.

-

HF Removal: Remove the HF under a stream of nitrogen or by vacuum.

-

Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Isolation: Filter and dry the crude peptide.

4.2 TFMSA Cleavage

Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF and does not require a specialized apparatus.

-

Preparation: Suspend the dried peptide-resin in a cleavage cocktail of TFMSA/TFA/thioanisole.

-

Cleavage Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Isolation: Centrifuge or filter to collect the crude peptide, wash with cold ether, and dry under vacuum.

Visualizations

Signaling Pathway Modulation by Proline-Rich Peptides

Proline-rich peptides are known to play significant roles in various signal transduction pathways. The incorporation of D-proline can further modulate these interactions by altering the peptide's conformation and stability. The diagram below illustrates a generalized workflow for investigating the impact of a D-proline-containing peptide on a cellular signaling pathway.

Caption: Workflow for investigating D-proline peptide effects.

Experimental Workflow for Boc-SPPS of a D-proline Containing Peptide

The following diagram outlines the cyclical process of solid-phase peptide synthesis using the Boc strategy for the incorporation of this compound.

Caption: Cyclical workflow for Boc-SPPS with this compound.

References

Application Notes and Protocols: The Role of N-Boc-D-proline in Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of N-Boc-D-proline in the context of asymmetric aldol reactions. While not an active catalyst itself, this compound is a critical chiral building block for the synthesis of highly effective D-proline-derived organocatalysts. This document provides a comprehensive overview of the mechanistic rationale, detailed synthetic protocols for catalyst preparation, and its subsequent application in asymmetric aldol reactions.

Introduction: this compound as a Catalyst Precursor

The direct use of proline as an organocatalyst in asymmetric aldol reactions is a well-established, powerful tool in organic synthesis. The catalytic cycle proceeds through an enamine intermediate, which is formed by the reaction of the secondary amine of proline with a ketone donor. This enamine then attacks an aldehyde acceptor, leading to the formation of a new carbon-carbon bond with high stereocontrol.

The nitrogen atom of this compound is protected by a tert-butoxycarbonyl (Boc) group. This protection prevents the formation of the crucial enamine intermediate, rendering this compound catalytically inactive for aldol reactions under standard conditions. However, its stability, ease of handling, and the ability to readily deprotect the Boc group make this compound an excellent starting material for the synthesis of more complex and often more efficient D-proline-based organocatalysts, such as D-prolinamides and their derivatives. These derivatives are designed to enhance solubility, catalytic activity, and stereoselectivity.

Mechanistic Insight: Why this compound is Inactive

The catalytic cycle of a proline-catalyzed aldol reaction hinges on the nucleophilic secondary amine. The presence of the electron-withdrawing Boc group on the proline nitrogen significantly reduces its nucleophilicity and sterically hinders its approach to the ketone, thereby inhibiting enamine formation.

Caption: Comparison of catalytic pathways for Proline vs. This compound.

Experimental Protocols

This section provides a two-stage experimental protocol:

-

Synthesis of a D-prolinamide organocatalyst from this compound.

-

Application of the synthesized catalyst in an asymmetric aldol reaction.

This protocol is adapted from the synthesis of related L-prolinamide catalysts and outlines the general procedure for coupling this compound with a chiral diamine, followed by deprotection.

Experimental Workflow:

Application Note: N-Protected Proline Derivatives as Catalysts in Asymmetric Mannich Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mannich reaction is a cornerstone carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. These motifs are critical building blocks for synthesizing pharmaceuticals, natural products, and various nitrogen-containing molecules like amino alcohols and heterocyclic compounds[1][2]. The development of direct, catalytic, and asymmetric versions of this reaction is of high importance. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful alternative to traditional metal-based catalysis[3].

Among organocatalysts, the natural amino acid proline and its derivatives have proven exceptionally effective, particularly in the direct, three-component asymmetric Mannich reaction involving a ketone, an aldehyde, and an amine[4][5]. This approach provides access to chiral β-amino ketones with high levels of stereocontrol (enantio- and diastereoselectivity). While the user specified N-Boc-D-proline, the vast majority of published literature focuses on using unmodified L-proline or (S)-proline as the catalyst with N-protected imines (such as N-Boc or N-PMP-imines) as electrophiles. This note will focus on the principles of proline catalysis, which are directly applicable to its N-protected variants and stereoisomers like D-proline, which would typically yield the opposite enantiomer of the product.

Catalytic Mechanism

The widely accepted mechanism for the proline-catalyzed three-component Mannich reaction proceeds through an enamine catalytic cycle. The key steps are as follows:

-

Enamine Formation: The proline catalyst reacts with a ketone donor to form a nucleophilic enamine intermediate. This is the fundamental principle of enamine catalysis.

-

Imine Formation: Concurrently, the aldehyde and amine components react in a pre-equilibrium to form an electrophilic imine.

-

C-C Bond Formation: The chiral enamine undergoes a stereoselective attack on the si-face of the imine electrophile. This step determines the stereochemistry of the final product.

-

Hydrolysis & Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the final β-amino carbonyl product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.

Caption: Proposed mechanism for the proline-catalyzed three-component Mannich reaction.

Application Data & Scope

Proline catalysis is effective for a wide range of substrates. The reaction typically provides high yields and excellent stereoselectivities. Below are representative results for the reaction using different ketone donors.

Table 1: (S)-Proline-Catalyzed Mannich Reaction with Acetone Donor (Data sourced from List, B. et al., J. Am. Chem. Soc. 2002, 124, 5, 827-833)

| Entry | Aldehyde (ArCHO) | Amine (Ar'NH₂) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | p-NO₂-C₆H₄ | p-MeO-C₆H₄ | DMSO/Acetone (4:1) | 12 | 50 | 94 |

| 2 | p-NO₂-C₆H₄ | p-MeO-C₆H₄ | Acetone | 48 | 80 | 96 |

| 3 | p-Cl-C₆H₄ | p-MeO-C₆H₄ | Acetone | 48 | 61 | 93 |

| 4 | C₆H₅ | p-MeO-C₆H₄ | Acetone | 48 | 40 | 87 |

Table 2: (S)-Proline-Catalyzed Mannich Reaction with Hydroxyacetone Donor (Data sourced from List, B. et al., J. Am. Chem. Soc. 2002, 124, 5, 827-833)

| Entry | Aldehyde (RCHO) | Amine (ArNH₂) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | p-NO₂-C₆H₄ | p-MeO-C₆H₄ | 3 | 95 | >95:5 | >99 |

| 2 | C₆H₅ | p-MeO-C₆H₄ | 16 | 78 | >95:5 | 96 |

| 3 | i-Pr | p-MeO-C₆H₄ | 12 | 65 | >95:5 | 99 |

| 4 | Et | p-MeO-C₆H₄ | 12 | 68 | >95:5 | 98 |

Experimental Protocols

This section provides a general, representative protocol for performing a proline-catalyzed three-component Mannich reaction in solution. A separate protocol for reactions involving pre-formed N-Boc imines is also included.

Protocol 1: General Three-Component Reaction (Ketone, Aldehyde, Amine)

This procedure is adapted from established methods for the synthesis of β-amino ketones using ketone donors like acetone or hydroxyacetone.

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Amine (e.g., p-anisidine) (1.1 mmol, 1.1 equiv)

-

(S)-Proline or (R)-Proline (0.1 - 0.2 mmol, 10-20 mol%)

-

Ketone (e.g., Acetone, Hydroxyacetone) (used as solvent or co-solvent)

-

Anhydrous Solvent (e.g., DMSO, CHCl₃, or neat ketone)

-

Saturated aqueous NH₄Cl or phosphate-buffered saline (PBS)

-

Ethyl acetate, Hexane

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).

-

Solvent & Catalyst Addition: Add the solvent system. This can be a mixture like DMSO/ketone (e.g., 4:1, 10 mL total) or simply the neat ketone. Add the proline catalyst (10-20 mol%) to the mixture.

-

Reaction: Stir the resulting suspension or solution vigorously at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-48 hours).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl or PBS (pH 7.4).

-

Extract the aqueous layer with ethyl acetate or a hexane/ethyl acetate mixture (e.g., 2 x 15 mL).

-

Combine the organic layers.

-

-

Purification:

-

Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure β-amino ketone.

-

Protocol 2: Reaction with Pre-formed N-Boc-Imine

This procedure is adapted for reactions where a stable N-Boc protected imine is used as the electrophile, reacting with an aldehyde as the nucleophile donor.

Materials:

-

N-Boc-imine (1.4 mmol, 1.0 equiv)

-

Aldehyde nucleophile (e.g., Acetaldehyde) (5-10 equiv)

-

(S)-Proline (0.28 mmol, 20 mol%)

-

Anhydrous Acetonitrile (CH₃CN)

-

Deionized water, Diethyl ether, Brine

-

Anhydrous Na₂SO₄

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a vial, dissolve the N-Boc-imine (1.4 mmol) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the aldehyde nucleophile (e.g., a stock solution of acetaldehyde in CH₃CN, 5-10 equiv) to the cooled solution. Add (S)-proline (20 mol%) to the mixture.

-

Reaction: Stir the mixture at 0 °C for the required duration (typically 2-3 hours).

-

Work-up:

-

Quench the reaction with deionized water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.

-

-

Purification: Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexane).

Caption: A typical experimental workflow for the proline-catalyzed Mannich reaction.

Factors Influencing Reaction Outcome

The success and stereochemical outcome of the proline-catalyzed Mannich reaction are dependent on several key parameters.

Caption: Key factors influencing the outcome of the Mannich reaction.

-

Catalyst: While (S)-proline is a robust and economical choice, its derivatives can offer improved solubility or different stereochemical outcomes. For example, β-proline has been shown to favor anti-diastereoselectivity, in contrast to the syn-selectivity typically observed with α-proline. Catalyst loading can often be reduced to 10 mol% or less while maintaining good yields.

-

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO are common. In some cases, using the ketone reactant itself as the solvent (neat conditions) can be highly effective and improve reaction rates and yields. For N-Boc-imine reactions, acetonitrile is often employed.

-

Substrates: The reaction is compatible with a wide range of substrates. Aromatic aldehydes, particularly those with electron-withdrawing groups (e.g., p-nitrobenzaldehyde), tend to react faster and give higher yields. A variety of ketones, including acetone, hydroxyacetone, and butanone, are effective nucleophiles. The use of acetaldehyde as a nucleophile with N-Boc-imines has also been successfully demonstrated.

-

Temperature: Most reactions are conveniently run at room temperature. However, for highly reactive substrates or to improve selectivity, cooling to 0 °C may be beneficial.

The proline-catalyzed asymmetric Mannich reaction is a powerful and practical method for the synthesis of enantiomerically enriched β-amino carbonyl compounds. Its operational simplicity, use of an inexpensive and readily available catalyst, and broad substrate scope make it a highly attractive tool for researchers in organic synthesis and drug development. By carefully optimizing reaction conditions, this protocol can be adapted to generate a diverse library of chiral building blocks for a multitude of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 20.210.105.67 [20.210.105.67]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of N-Boc-D-proline in Michael Additions: A Precursor to Chiral Organocatalysts

Application Note AN2025-11-27

Introduction

N-Boc-D-proline, a protected form of the chiral amino acid D-proline, serves as a crucial starting material in the synthesis of a variety of sophisticated organocatalysts. While this compound itself is generally not used directly as a catalyst in Michael additions due to the Boc protecting group on the secondary amine, its protected nature allows for selective modification at the carboxylic acid position. This enables the construction of a diverse range of D-proline-derived catalysts that exhibit high efficacy and stereoselectivity in asymmetric Michael additions. The subsequent deprotection of the Boc group unmasks the catalytically active secondary amine, which is essential for the widely accepted enamine-based catalytic cycle.

This document provides an overview of the application of this compound as a precursor to organocatalysts for asymmetric Michael additions, including synthetic protocols for catalyst preparation and their subsequent use in the conjugate addition of carbonyl compounds to nitroalkenes.

Role of this compound in Catalyst Synthesis

The tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen is instrumental in synthetic strategies for creating advanced proline-derived organocatalysts. It allows for the selective modification of the carboxylic acid moiety without interference from the nucleophilic secondary amine. Common modifications include amidation to form prolinamides or reduction to prolinols, followed by further functionalization. The Boc group can then be readily removed under acidic conditions to yield the final, active catalyst.

Asymmetric Michael Addition Catalyzed by D-Proline Derivatives